molecular formula C25H24CaFNO4 B000578 Pitavastatin Calcium CAS No. 147526-32-7

Pitavastatin Calcium

カタログ番号: B000578
CAS番号: 147526-32-7
分子量: 461.5 g/mol
InChIキー: AMUDYCAFPCQTAZ-NRFPMOEYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pitavastatin hemicalcium is a lipid-lowering drug belonging to the statin class of medications. It is primarily used to reduce cholesterol levels and prevent cardiovascular diseases. By inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, pitavastatin hemicalcium reduces the endogenous production of cholesterol within the liver .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pitavastatin hemicalcium involves several steps, including the preparation of intermediates and the final coupling reaction. One method involves the use of novel intermediates and protecting groups under mild reaction conditions. The reaction is typically carried out at temperatures ranging from 0 to 25°C, resulting in high purity and yield .

Industrial Production Methods: Industrial production of pitavastatin hemicalcium often involves the use of crystalline forms and amorphous forms to ensure stability and bioavailability. The process includes the preparation of different polymorphic forms, such as Forms A, B, C, D, E, and F, to optimize the pharmaceutical properties of the compound .

化学反応の分析

Types of Reactions: Pitavastatin hemicalcium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and therapeutic efficacy.

Common Reagents and Conditions: Common reagents used in the reactions of pitavastatin hemicalcium include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the formation of desired products.

Major Products Formed: The major products formed from the reactions of pitavastatin hemicalcium include its lactonized analogues and other metabolites. These products are crucial for its pharmacological activity and therapeutic effects .

科学的研究の応用

Cardiovascular Disease Prevention

1.1 Overview of Efficacy
Pitavastatin has demonstrated significant efficacy in reducing major adverse cardiovascular events (MACE). In the Randomized Trial to Prevent Vascular Events in HIV (REPRIEVE), pitavastatin reduced MACE by 35% over a median follow-up of 5.1 years among participants with low to moderate cardiovascular disease risk .

1.2 Mechanisms of Action
Research indicates that pitavastatin not only lowers LDL cholesterol but also affects noncalcified coronary plaque volume and inflammatory biomarkers, contributing to its protective cardiovascular effects .

Effects on Lipid Profiles

2.1 Lipid Modulation
Pitavastatin is effective in lowering total cholesterol (TC), LDL cholesterol (LDL-C), and triglycerides (TG), while increasing high-density lipoprotein cholesterol (HDL-C). Clinical trials show that pitavastatin significantly reduces LDL-C levels compared to other statins, such as pravastatin .

Table 1: Comparative Efficacy of Pitavastatin and Other Statins

Statin TypeDosageLDL-C Reduction (%)HDL-C Increase (%)
Pitavastatin4 mg30.922-6
Atorvastatin10 mgComparableVariable
Rosuvastatin2.5 mgSuperiorVariable
Pravastatin40 mgInferiorVariable

Impact on Endothelial Function

Pitavastatin has been shown to improve endothelial function in patients with hypercholesterolemia, which is crucial for vascular health. A study indicated significant improvements in flow-mediated vasodilation (FMD) after an 8-week treatment period, suggesting enhanced endothelial function and arterial stiffness reduction .

Applications in Special Populations

4.1 HIV-Positive Individuals
The REPRIEVE trial highlighted pitavastatin's role in reducing cardiovascular risk specifically among people living with HIV, who often face increased cardiovascular risks due to antiretroviral therapy .

4.2 Chronic Kidney Disease (CKD)
Pitavastatin is beneficial for patients with CKD, helping to manage dyslipidemia while being well-tolerated . Its safety profile makes it suitable for long-term use in this vulnerable population.

Safety Profile and Tolerability

Pitavastatin is generally well-tolerated compared to other statins, with a lower incidence of muscle-related side effects. Clinical trials have consistently reported favorable safety outcomes, making it a viable option for patients who may experience adverse effects from other statins .

Case Studies and Future Directions

Ongoing research continues to explore the broader implications of pitavastatin's pharmacological profile, including its potential roles in metabolic syndrome and diabetes management. Future studies may further delineate its mechanisms of action and long-term outcomes across diverse patient populations.

作用機序

Pitavastatin hemicalcium exerts its effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This inhibition prevents the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a critical step in cholesterol biosynthesis. As a result, the hepatic cholesterol concentration decreases, leading to a reduction in low-density lipoprotein cholesterol levels . The compound also has pleiotropic effects, including improved endothelial function, enhanced stability of atherosclerotic plaques, and reduced oxidative stress and inflammation .

類似化合物との比較

Pitavastatin hemicalcium is often compared with other statins, such as atorvastatin, pravastatin, rosuvastatin, fluvastatin, and lovastatin. Unlike other statins, pitavastatin hemicalcium is not metabolized by the hepatic cytochrome CYP3A4 isoenzyme, resulting in fewer drug-drug interactions . It also has a similar or greater effect on low-density lipoprotein cholesterol levels and is associated with a lower risk of new-onset diabetes . Additionally, pitavastatin hemicalcium increases high-density lipoprotein levels and improves cholesterol efflux capacity .

List of Similar Compounds:
  • Atorvastatin
  • Pravastatin
  • Rosuvastatin
  • Fluvastatin
  • Lovastatin
  • Simvastatin
  • Mevastatin

Pitavastatin hemicalcium stands out due to its unique pharmacokinetic and pharmacological profile, making it a valuable option for the treatment of dyslipidemia and cardiovascular diseases.

特性

CAS番号

147526-32-7

分子式

C25H24CaFNO4

分子量

461.5 g/mol

IUPAC名

calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/b12-11+;/t18-,19-;/m1./s1

InChIキー

AMUDYCAFPCQTAZ-NRFPMOEYSA-N

SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]

異性体SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca]

正規SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca]

外観

Powder

Key on ui other cas no.

147526-32-7

ピクトグラム

Acute Toxic; Irritant; Health Hazard

同義語

(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
itavastatin
itavastatin calcium
nisvastatin
NK 104
NK-104
P 872441
P-872441
pitavastatin
pitavastatin calcium
pitavastatin lactone

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pitavastatin Calcium
Reactant of Route 2
Reactant of Route 2
Pitavastatin Calcium
Reactant of Route 3
Pitavastatin Calcium
Reactant of Route 4
Pitavastatin Calcium
Reactant of Route 5
Pitavastatin Calcium
Reactant of Route 6
Pitavastatin Calcium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。